molecular formula C14H16OS B5030317 4-(2-naphthyloxy)-1-butanethiol

4-(2-naphthyloxy)-1-butanethiol

Cat. No. B5030317
M. Wt: 232.34 g/mol
InChI Key: NASJKUGJNDCJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-naphthyloxy)-1-butanethiol, also known as NBTh, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of thiol compounds, which are known for their unique chemical properties and biological activities.

Mechanism of Action

The mechanism of action of 4-(2-naphthyloxy)-1-butanethiol is not fully understood, but several studies have suggested that it may act through various pathways, including the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway. 4-(2-naphthyloxy)-1-butanethiol has also been reported to interact with various enzymes, such as cyclooxygenase-2 (COX-2), which plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects
Several studies have reported the biochemical and physiological effects of 4-(2-naphthyloxy)-1-butanethiol. In vitro studies have shown that 4-(2-naphthyloxy)-1-butanethiol can inhibit the production of ROS and pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 4-(2-naphthyloxy)-1-butanethiol has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of various cancer cell lines. In vivo studies have shown that 4-(2-naphthyloxy)-1-butanethiol can reduce inflammation and oxidative stress in animal models of various diseases, such as colitis, arthritis, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2-naphthyloxy)-1-butanethiol in lab experiments is its relatively low toxicity compared to other thiol compounds. It is also relatively easy to synthesize and purify, making it suitable for large-scale production. However, one of the limitations of using 4-(2-naphthyloxy)-1-butanethiol is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 4-(2-naphthyloxy)-1-butanethiol is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for research on 4-(2-naphthyloxy)-1-butanethiol. One area of research is to further investigate its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Another area of research is to investigate its potential applications in material science, such as the synthesis of metal nanoparticles with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of 4-(2-naphthyloxy)-1-butanethiol and to design experiments to investigate its effects on various signaling pathways and enzymes.

Synthesis Methods

The synthesis of 4-(2-naphthyloxy)-1-butanethiol can be achieved through a multi-step process involving the reaction of 2-naphthol with 1-chlorobutane, followed by the reduction of the resulting product with sodium borohydride. This method has been reported in several studies, and the resulting compound has been characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

4-(2-naphthyloxy)-1-butanethiol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 4-(2-naphthyloxy)-1-butanethiol has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In material science, 4-(2-naphthyloxy)-1-butanethiol has been used as a precursor for the synthesis of various metal nanoparticles, which have potential applications in catalysis, sensing, and imaging. In environmental science, 4-(2-naphthyloxy)-1-butanethiol has been used as a chelating agent for the removal of heavy metals from contaminated water.

properties

IUPAC Name

4-naphthalen-2-yloxybutane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16OS/c16-10-4-3-9-15-14-8-7-12-5-1-2-6-13(12)11-14/h1-2,5-8,11,16H,3-4,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASJKUGJNDCJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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